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molecular formula C12H10ClNO3S B8322054 N-[7-(chlorosulfonyl)-2-naphthyl]acetamide

N-[7-(chlorosulfonyl)-2-naphthyl]acetamide

Cat. No. B8322054
M. Wt: 283.73 g/mol
InChI Key: UBRZEKKUMNIMNH-UHFFFAOYSA-N
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Patent
US07071231B2

Procedure details

To 3.6 g (12.5 mmol) of compound 130 was added 100 mL of phosphorous oxychloride. Then, 4 mL of dimethylacetamide was added dropwise. The reaction was allowed to stir at ambient temperature for 5 hours and then was poured onto 2 L of ice. After the ice had melted, the solid precipitate was collected by vacuum filtration and was washed with water. After drying in vacuo, this provided 3.4 g of compound 131.
Name
compound 130
Quantity
3.6 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
reactant
Reaction Step One
[Compound]
Name
ice
Quantity
2 L
Type
reactant
Reaction Step Two
[Compound]
Name
ice
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
4 mL
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
[Na+].[C:2]([NH:5][C:6]1[CH:15]=[C:14]2[C:9]([CH:10]=[CH:11][C:12]([S:16]([O-:19])(=O)=[O:17])=[CH:13]2)=[CH:8][CH:7]=1)(=[O:4])[CH3:3].P(Cl)(Cl)([Cl:22])=O>CC(N(C)C)=O>[Cl:22][S:16]([C:12]1[CH:13]=[C:14]2[C:9]([CH:8]=[CH:7][C:6]([NH:5][C:2](=[O:4])[CH3:3])=[CH:15]2)=[CH:10][CH:11]=1)(=[O:19])=[O:17] |f:0.1|

Inputs

Step One
Name
compound 130
Quantity
3.6 g
Type
reactant
Smiles
[Na+].C(C)(=O)NC1=CC=C2C=CC(=CC2=C1)S(=O)(=O)[O-]
Name
Quantity
100 mL
Type
reactant
Smiles
P(=O)(Cl)(Cl)Cl
Step Two
Name
ice
Quantity
2 L
Type
reactant
Smiles
Step Three
Name
ice
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Four
Name
Quantity
4 mL
Type
solvent
Smiles
CC(=O)N(C)C

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
to stir at ambient temperature for 5 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
the solid precipitate was collected by vacuum filtration
WASH
Type
WASH
Details
was washed with water
CUSTOM
Type
CUSTOM
Details
After drying in vacuo

Outcomes

Product
Details
Reaction Time
5 h
Name
Type
Smiles
ClS(=O)(=O)C1=CC=C2C=CC(=CC2=C1)NC(C)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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